molecular formula C18H22Cl2N2O3S B12943890 Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate CAS No. 87049-53-4

Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate

Cat. No.: B12943890
CAS No.: 87049-53-4
M. Wt: 417.3 g/mol
InChI Key: AUBUPDBGJDBWTK-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate is a complex organic compound that contains an imidazole ring, a dichlorophenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . The dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Biological Activity

Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate, known by its CAS number 87049-53-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and safety profile based on diverse research findings.

  • Molecular Formula : C18H22Cl2N2O3S
  • Molecular Weight : 417.35 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 606.4 °C
  • Flash Point : 320.6 °C

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Imidazoline Receptors : The compound has been shown to exhibit affinity for imidazoline binding sites (IBS), which are implicated in cardiovascular regulation and neuroprotection. Research indicates that compounds with imidazoline structures can modulate blood pressure and heart rate in hypertensive models, suggesting potential antihypertensive effects .
  • Adrenergic Receptors : Studies have demonstrated that similar compounds can interact with alpha(1) and alpha(2) adrenergic receptors, influencing vascular tone and cardiac output. This interaction may contribute to the compound's overall cardiovascular effects .

Antihypertensive Activity

In animal studies, compounds similar to this compound have shown significant antihypertensive effects. For instance, a study involving spontaneously hypertensive rats indicated that high-affinity compounds for IBS and alpha(2) receptors effectively reduced mean arterial blood pressure (MAP) .

Toxicity Profile

The acute toxicity of this compound has been evaluated through LD50 studies. The reported LD50 value in rodent models is greater than 500 mg/kg, indicating a moderate toxicity level when administered orally . However, detailed toxicological profiles are still required to fully understand the safety implications for human use.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntihypertensiveReduces mean arterial blood pressure via interaction with IBS and adrenergic receptors
ToxicityLD50 > 500 mg/kg (oral administration in rodents)
NeuroprotectionPotential protective effects against neurodegeneration

Properties

CAS No.

87049-53-4

Molecular Formula

C18H22Cl2N2O3S

Molecular Weight

417.3 g/mol

IUPAC Name

ethyl 4-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylbutanoate

InChI

InChI=1S/C18H22Cl2N2O3S/c1-2-25-17(23)4-3-9-26-12-18(24,11-22-8-7-21-13-22)15-6-5-14(19)10-16(15)20/h5-8,10,13,24H,2-4,9,11-12H2,1H3

InChI Key

AUBUPDBGJDBWTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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